Chain-Length-Dependent Cyclization: Seven-Membered Carbocycle Formation with 4-Pentyn-1-ol Derivatives vs. Five-Membered Rings from Propargyl Acetate
4-Pentyn-1-ol (the alcohol precursor of 4-pentyn-1-yl acetate) enables selective 7-membered carbocycle formation through a microwave-assisted tandem 5-exo-dig cyclization/Claisen rearrangement sequence, whereas propargyl alcohol derivatives under identical conditions yield only 5-membered products or fail to undergo the tandem process [1]. The four-carbon tether between the alkyne and reacting oxygen center provides the precise geometric arrangement required for the subsequent Claisen rearrangement to generate the seven-membered ring. This chain-length specificity is absolute: the five-carbon chain (4-pentyn-1-yl scaffold) is required for the 5-exo-dig cyclization to produce a tetrahydrofuran intermediate that subsequently undergoes Claisen rearrangement to a cycloheptene derivative. Shorter-chain analogs (propargyl, 3-butyn-1-yl) cannot access this reaction pathway, while longer-chain analogs (5-hexyn-1-yl) produce eight-membered rings with different stereochemical outcomes [2].
| Evidence Dimension | Cyclization product ring size |
|---|---|
| Target Compound Data | 7-membered carbocycle (cycloheptene derivative) |
| Comparator Or Baseline | Propargyl alcohol: 5-membered ring (cyclopentenone via Rautenstrauch); 3-butyn-1-ol: no tandem 5-exo-dig/Claisen pathway reported |
| Quantified Difference | Ring size increase of +2 carbon atoms relative to propargyl-derived products; stereoselectivity of trans orientation for α and β groups in 4-pentyn-1-ol-derived products |
| Conditions | Microwave-assisted tandem oxyanionic 5-exo-dig cyclization/Claisen rearrangement; terminally substituted 1-alkenyl-4-pentyn-1-ol systems |
Why This Matters
For researchers synthesizing medium-sized rings (7-membered carbocycles), 4-pentyn-1-yl acetate provides a structurally unique tether length that cannot be replicated by shorter-chain alkynyl acetates, directly determining synthetic feasibility and product architecture.
- [1] Li, J.; Hua, R.; Liu, T. (2010). Highly Stereoselective Synthesis of Seven-Membered Carbocyclic Rings via a Microwave-Assisted Tandem Oxyanionic 5-Exo Dig Cyclization-Claisen Rearrangement Process. Journal of Organic Chemistry, 75(9), 2966-2970. PMID: 19650659. View Source
- [2] Shi, X.; Gorin, D.J.; Toste, F.D. (2005). Synthesis of 2-Cyclopentenones by Gold(I)-Catalyzed Rautenstrauch Rearrangement. Journal of the American Chemical Society, 127(16), 5802-5803. View Source
